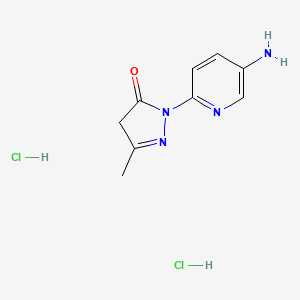
1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It contains a pyrazole ring fused with a pyridine ring, which makes it a versatile scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-aminopyridine with a suitable methyl ketone in the presence of a base can lead to the formation of the desired pyrazole ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, followed by purification steps to isolate the final product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Chemischer Reaktionen
1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Substitution reactions can occur at the amino group or other reactive sites on the molecule, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride can be compared with other similar compounds such as:
5-aminopyrazoles: These compounds share the pyrazole ring structure and exhibit similar biological activities.
The uniqueness of this compound lies in its specific structural features and the combination of the pyrazole and pyridine rings, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12Cl2N4O |
|---|---|
Molekulargewicht |
263.12 g/mol |
IUPAC-Name |
2-(5-aminopyridin-2-yl)-5-methyl-4H-pyrazol-3-one;dihydrochloride |
InChI |
InChI=1S/C9H10N4O.2ClH/c1-6-4-9(14)13(12-6)8-3-2-7(10)5-11-8;;/h2-3,5H,4,10H2,1H3;2*1H |
InChI-Schlüssel |
CSXNHFPAQYVURT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1)C2=NC=C(C=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride](/img/structure/B13565485.png)
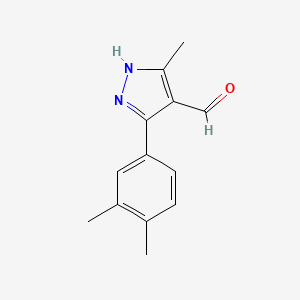
![1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13565498.png)
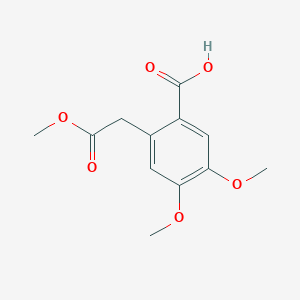
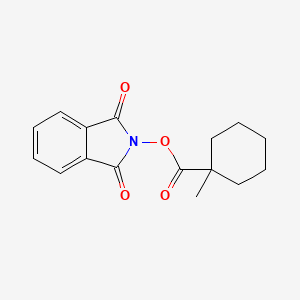
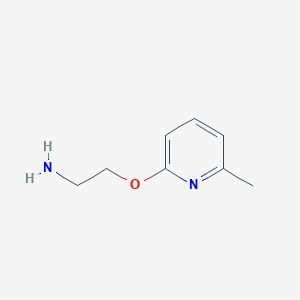

![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
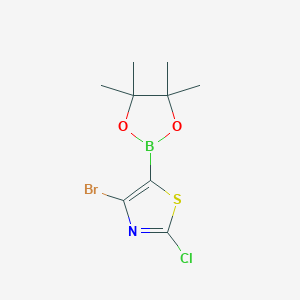
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
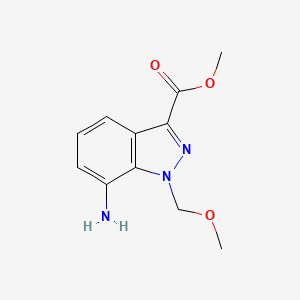
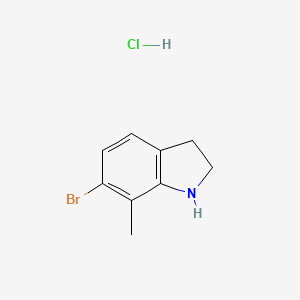
![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
